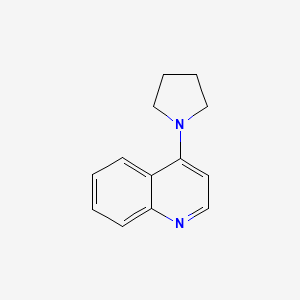![molecular formula C26H25ClFN7O3S B2917876 N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1020048-27-4](/img/structure/B2917876.png)
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H25ClFN7O3S and its molecular weight is 570.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Activity
The research led by Francis et al. (1991) explores tricyclic heterocycles related to 2-arylpyrazoloquinolinones, with structures showing high affinity for the benzodiazepine receptor. This study presents the synthesis of compounds with notable binding affinities to the benzodiazepine receptor, laying a foundation for the development of potent benzodiazepine antagonists. The methodology includes novel synthetic routes, highlighting the compound's role in enhancing our understanding of receptor-ligand interactions and the potential for creating therapeutic agents (Francis et al., 1991).
Antimicrobial and Antifungal Activity
The synthesis of novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, as conducted by Hassan (2013), delves into the antimicrobial and antifungal potential of these compounds. This research not only underscores the compound's relevance in combating microbial infections but also contributes to the discovery of new therapeutic agents with improved efficacy against a range of pathogens (Hassan, 2013).
Insecticidal Assessment
Investigations into the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, as conducted by Fadda et al. (2017), reveal the potential of these compounds in agricultural applications. This study not only highlights the compound's utility in pest management strategies but also its role in the synthesis of environmentally friendly insecticidal agents (Fadda et al., 2017).
Radiosynthesis for Imaging
The work by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein with PET, showcases the compound's significance in advancing diagnostic imaging techniques. This research not only enhances our understanding of the molecular mechanisms underlying various diseases but also aids in the development of diagnostic tools for early detection and monitoring of disease progression (Dollé et al., 2008).
Anti-inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides by Sunder and Maleraju (2013) explores the anti-inflammatory activity of synthesized derivatives. This study contributes to the identification and development of new anti-inflammatory agents, potentially offering more effective and targeted therapeutic options for managing inflammation (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFN7O3S/c1-14-9-15(2)34(32-14)8-7-23-31-25-17-11-21(37-3)22(38-4)12-20(17)30-26(35(25)33-23)39-13-24(36)29-19-6-5-16(27)10-18(19)28/h5-6,9-12H,7-8,13H2,1-4H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZTSLMKHAOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=C(C=C(C=C5)Cl)F)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFN7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(furan-2-yl)methyl]-3-(4-methoxybenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917795.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)


![N-(3-chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2917802.png)



![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)


![3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2917816.png)
